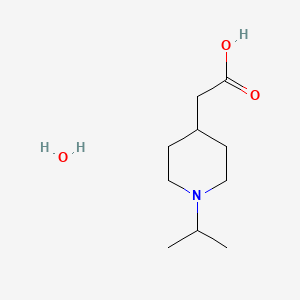

(1-Isopropyl-4-piperidinyl)acetic acid hydrate

Vue d'ensemble

Description

“(1-Isopropyl-4-piperidinyl)acetic acid hydrate” is a chemical compound with the CAS Number: 1185436-47-8. It has a molecular weight of 203.28 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(1-Isopropyl-4-piperidinyl)acetic acid hydrate” is 1S/C10H19NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“(1-Isopropyl-4-piperidinyl)acetic acid hydrate” is a solid at room temperature . It has a molecular weight of 203.28 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods : The indirect hydration of propylene is a method to produce isopropyl alcohol, an integral component in the synthesis of compounds related to (1-Isopropyl-4-piperidinyl)acetic acid hydrate. The process involves reacting propylene with sulfuric acid to produce mono and diisopropyl sulfates, which are then hydrolyzed to isopropanol (humAn cArcinogens, 2008).

Regioselective O-deacylation : The compound shows potential in the regioselective O-deacylation of fully acylated glycosides and 1,2-O-isopropylidenealdofuranose derivatives, demonstrating its utility in chemical transformations (Hoshiharu Ishido et al., 1981).

Hydration Studies : Research on the hydration of acetic acid and acetate ion in water provides insights into the behavior of compounds like (1-Isopropyl-4-piperidinyl)acetic acid hydrate in aqueous environments (M. V. Fedotova & S. E. Kruchinin, 2011).

Catalytic Applications : The compound could potentially be involved in catalytic processes such as crossed aldol condensations, indicating its relevance in synthetic organic chemistry (D. Mead et al., 1985).

Chemical Reactions and Applications

Acylation Reactions : The compound is useful in acylation reactions, as shown in studies involving [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, indicating its utility in creating new amides and acylpyrazoles (N. S. Arutjunyan et al., 2013).

Analytical Chemistry Applications : It may be used in volumetric analyses, as isopropyl alcohol, a related compound, is quantitatively oxidized to acetic acid and carbon dioxide for volumetric estimation (K. Grover & R. C. Mehrotra, 1958).

Pharmaceutical Compound Synthesis : In pharmaceutical research, it's used in the synthesis of complex compounds like zwitterionic 5-HT4 receptor agonists (T. Kojima et al., 2008).

Esterification Reactions : It plays a role in the esterification kinetics in titanium isopropoxide-acetic acid solutions, highlighting its importance in industrial chemical processes (D. Birnie, 2000).

Electrochemical Studies : It's relevant in the synthesis of novel Mannich bases for electrochemical applications, suggesting its potential in developing new electrochemical materials (K. Naik et al., 2013).

Heterocyclic Compound Synthesis : The compound is significant in the synthesis of heterocyclic compounds, indicating its utility in diverse chemical syntheses (J. Deruiter et al., 1987).

Catalyst Development : It may aid in the synthesis of pyranopyrazole derivatives, showcasing its application in catalyst development (A. R. Moosavi‐Zare et al., 2016).

Surface Speciation Studies : It could be involved in surface speciation studies of acetic acid-water mixtures, which is vital in understanding surface chemistry (C. M. Johnson et al., 2005).

Magnetic Catalysts : The compound may contribute to the functionalization of iron oxide nanoparticles for use as magnetically recoverable catalysts, essential in green chemistry (S. Gage et al., 2013).

Hybrid Process Applications : It is involved in the esterification of acetic acid with isopropanol coupled with pervaporation, indicating its potential in enhancing equilibrium-limited chemical reactions (M. Sanz & J. Gmehling, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-propan-2-ylpiperidin-4-yl)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNSEIQRMVPILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isopropyl-4-piperidinyl)acetic acid hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1372030.png)

![Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372040.png)